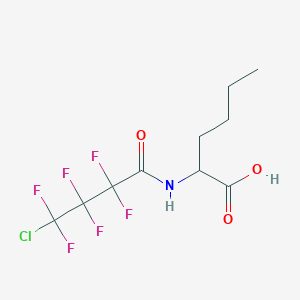![molecular formula C12H15N3O3S2 B14973216 4-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}morpholine](/img/structure/B14973216.png)
4-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include hydrazines, diazo compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学的研究の応用
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties .
作用機序
The mechanism of action of 4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
類似化合物との比較
Similar Compounds
- 1- (4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Methyl 2- ( (1- (4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE is unique due to its combination of a pyrazole ring, a thiophene ring, and a morpholine ring.
特性
分子式 |
C12H15N3O3S2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
4-[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylmorpholine |
InChI |
InChI=1S/C12H15N3O3S2/c1-9-8-10(14-13-9)11-2-3-12(19-11)20(16,17)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,13,14) |
InChIキー |
SWKZZAGPQSYOTP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[2-(Dimethylamino)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B14973143.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14973150.png)
![Tert-butyl N-(2-{[2-amino-4-(piperidine-1-carbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B14973156.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![2,5-Dimethyl-1-[2-(piperidin-1-YL)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B14973162.png)
![4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973176.png)
![N-(4-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973183.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B14973205.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973224.png)
![N-benzyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B14973236.png)
![3-(3-methylphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B14973240.png)

